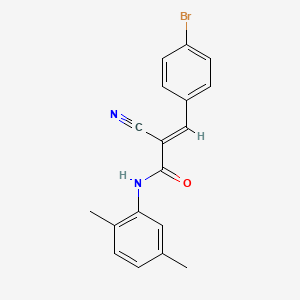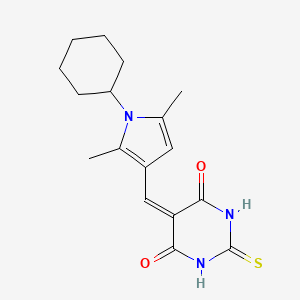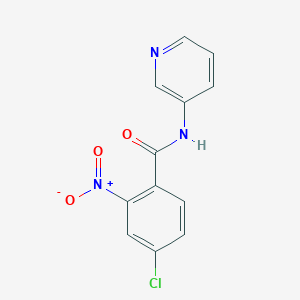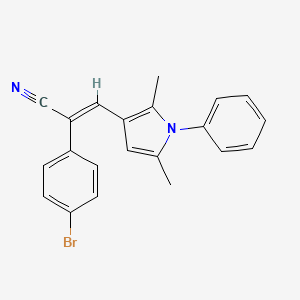![molecular formula C17H13FN6O B11523756 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523756.png)
6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyrano[2,3-c]pyrazoles and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:
- 6-amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds highlight the structural diversity and potential for modification within this class of molecules, making them valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H13FN6O |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H13FN6O/c1-8-13-14(11(6-19)16(20)25-17(13)24-22-8)12-7-21-23-15(12)9-2-4-10(18)5-3-9/h2-5,7,14H,20H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
PHQCHPKZVHBAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(NN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11523677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11523680.png)
![3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide](/img/structure/B11523688.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B11523690.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11523696.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11523697.png)


![3-[(biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B11523724.png)


![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11523738.png)
![methyl 2-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523744.png)
